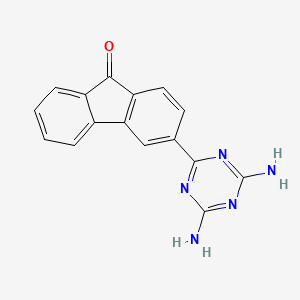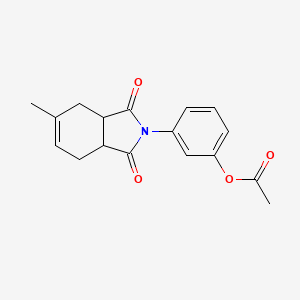![molecular formula C14H14N2O5S B3834070 methyl (4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3834070.png)
methyl (4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)carbamate
Overview
Description
Methyl (4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)carbamate, also known as Methyl HSPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.43 g/mol.
Mechanism of Action
The exact mechanism of action of methyl (4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)carbamate HSPC is not well understood, but it is believed to be due to its ability to inhibit certain enzymes and signaling pathways. In particular, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
methyl (4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)carbamate HSPC has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activity. It has also been shown to have a protective effect on the liver and kidneys, and to improve glucose metabolism in animal models of diabetes. However, further research is needed to fully understand the mechanisms underlying these effects and to determine their potential clinical applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl (4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)carbamate HSPC in lab experiments is its relatively low cost and easy synthesis method. It is also relatively stable and can be stored for long periods of time without degradation. However, it is important to note that methyl (4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)carbamate HSPC can be toxic if ingested or inhaled, and proper safety precautions should be taken when handling it in the lab.
Future Directions
There are a number of potential future directions for research on methyl (4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)carbamate HSPC. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders. Another area of interest is its potential as a pesticide or herbicide, particularly in the development of more environmentally friendly alternatives to current chemical pesticides. Finally, there is potential for further research on the synthesis and characterization of novel polymers and materials using methyl (4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)carbamate HSPC as a precursor.
Scientific Research Applications
Methyl (4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)carbamate HSPC has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been used as a pesticide and herbicide due to its ability to inhibit the growth of certain plant species. In materials science, it has been used as a precursor for the synthesis of novel polymers and materials.
properties
IUPAC Name |
methyl N-[4-[(2-hydroxyphenyl)sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-21-14(18)15-10-6-8-11(9-7-10)22(19,20)16-12-4-2-3-5-13(12)17/h2-9,16-17H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPUTVPCXQRJBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {4-[(2-hydroxyphenyl)sulfamoyl]phenyl}carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-[(2,2-dichloro-1,1-ethenediyl)bis(4,1-phenylenesulfonylimino)]dibenzoic acid](/img/structure/B3833991.png)
![4-[(cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide](/img/structure/B3834002.png)
![4-methyl-4-[(3-nitrophenyl)sulfonyl]-2-pentanone](/img/structure/B3834009.png)
![N-{4-acetyl-5-methyl-5-[2-(2-naphthylsulfonyl)ethyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3834022.png)


![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3,5-di-tert-butylbenzoate](/img/structure/B3834047.png)
![N-(4-acetyl-5-{[(4-chlorophenyl)sulfonyl]methyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3834061.png)
![3-(3-nitrophenyl)-1-[4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B3834068.png)
![4-(4-nitro-1-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3834080.png)
![2,2'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)bis(3-methylbutanoic acid)](/img/structure/B3834085.png)

![N-(2-methoxy-5-methylphenyl)-2-[5-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]acetamide](/img/structure/B3834089.png)
![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3834094.png)